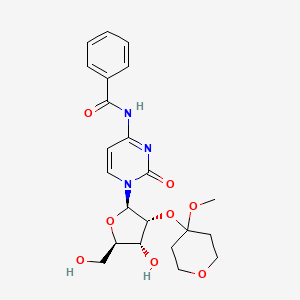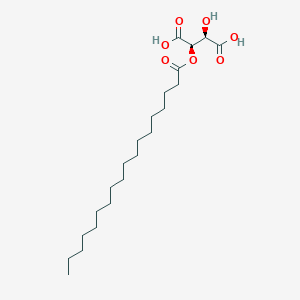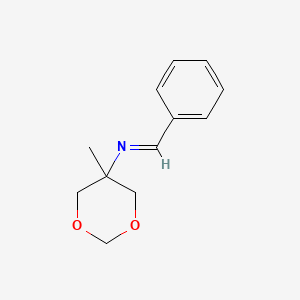![molecular formula C11H8Cl2F2 B14454316 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene CAS No. 74879-54-2](/img/structure/B14454316.png)
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene is a complex organic compound characterized by its unique structure, which includes both chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the halogenation of a precursor compound, followed by cyclization to form the indene ring structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the halogenated intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove halogen atoms or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace halogen atoms.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as pharmaceuticals or biochemical probes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dichloro-2,2-difluoroethylene
- 1,2-Dichloro-1,1-difluoroethane
- Ethane, 1,1-dichloro-2,2-difluoro
Uniqueness
2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene is unique due to its specific arrangement of chlorine and fluorine atoms, as well as its indene ring structure
Eigenschaften
CAS-Nummer |
74879-54-2 |
|---|---|
Molekularformel |
C11H8Cl2F2 |
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
2,2-dichloro-1,1-difluoro-7,7a-dihydro-2aH-cyclobuta[a]indene |
InChI |
InChI=1S/C11H8Cl2F2/c12-10(13)9-7-4-2-1-3-6(7)5-8(9)11(10,14)15/h1-4,8-9H,5H2 |
InChI-Schlüssel |
STIRSPXAUUDLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C3=CC=CC=C31)C(C2(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


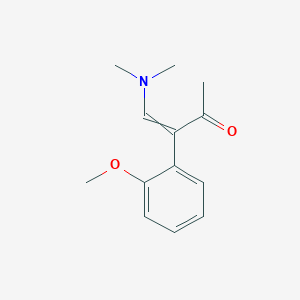
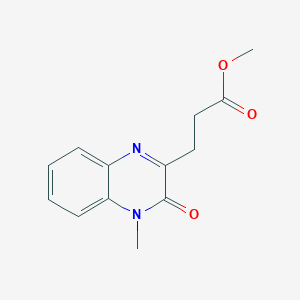
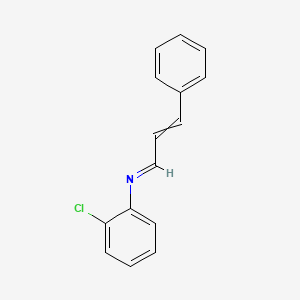
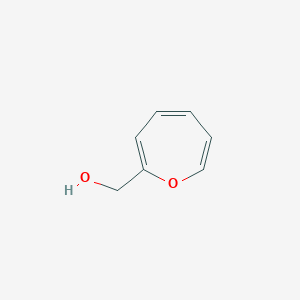



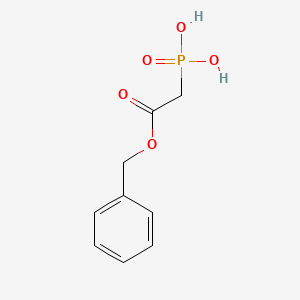
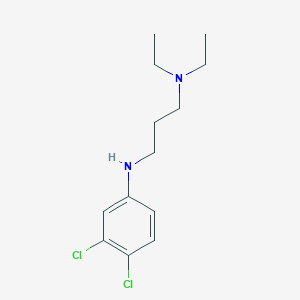
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
![3-[(Benzyloxy)methoxy]butanal](/img/structure/B14454279.png)
